8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Overview
Description
“10-arylated 5H-dibenzo[b,f]azepines” are a class of compounds that have been synthesized using a method involving the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline . This method was developed as a new approach to synthesize these compounds .
Synthesis Analysis
The synthesis of “10-arylated 5H-dibenzo[b,f]azepines” involves a crucial step of pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline . This step proceeds in a syn-selective manner without forming any detectable over-addition product . All attempts of subsequent arylation via Suzuki–Miyaura cross coupling and construction of a seven-membered ring via Ullmann-type intramolecular coupling were unsuccessful because of dehydrohalogenation or other side reactions . This problem was overcome by the N-acetylation of the amino group, which facilitated the abovementioned coupling reactions to afford the desired 10-arylated dibenzoazepines .Molecular Structure Analysis
The molecular structure of “10,11-Dihydrodibenz[b,f]azepine” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “10-arylated 5H-dibenzo[b,f]azepines” include pseudo-intramolecular hydrohalogenation, Suzuki–Miyaura cross coupling, and Ullmann-type intramolecular coupling .Physical And Chemical Properties Analysis
The molecular formula of “10,11-Dihydrodibenz[b,f]azepine” is C14H13N . Its molecular weight is 195.2597 .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques: The compound and its derivatives have been synthesized through various methods, including condensation reactions and cyclization processes. For example, (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one was prepared via a condensation reaction, highlighting the versatility in synthetic approaches to obtain azepine derivatives (Ihnatenko, Jones, & Kunick, 2021).
- Structural Characterization: The structural features of these compounds have been determined using techniques like X-ray crystallography, which helps in understanding their molecular configuration and potential for interaction with biological targets. For instance, the configuration of the C=N double bond in certain azepine derivatives was determined through this method, providing insights into their chemical behavior and reactivity (Ihnatenko et al., 2021).
properties
IUPAC Name |
8-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-6-5-8-3-2-4-11(13)12-10(8)7-9/h5-7H,2-4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZDEMMOMTUSPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC(=O)N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350358 | |
Record name | 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | |
CAS RN |
22246-83-9 | |
Record name | 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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